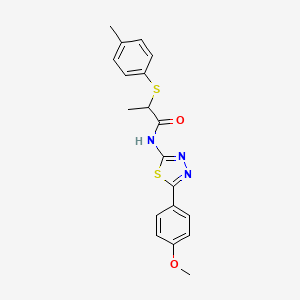

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a tolylthio group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.

Attachment of the Tolylthio Group: The tolylthio group is attached via a thioetherification reaction, where a tolylthiol reacts with the intermediate compound.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where an appropriate amine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenyl or tolylthio groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of compounds containing thiadiazole moieties. For instance:

- In vitro Studies : Research has shown that derivatives of thiadiazoles exhibit cytotoxic effects against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) cells .

- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Activities : Compounds similar to N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Other Pharmacological Effects

The pharmacological profile of thiadiazole derivatives extends beyond anticancer and antimicrobial activities:

- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory effects in preclinical models.

- Antioxidant Properties : The presence of methoxy groups contributes to enhanced antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Anticancer Activity Evaluation

A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. Among them, specific compounds exhibited significant growth inhibition compared to doxorubicin, a standard chemotherapy drug. The structure-activity relationship indicated that modifications on the thiadiazole ring influence cytotoxicity levels .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the synthesis of various thiadiazole derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications increased potency against resistant strains .

Mecanismo De Acción

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating specific apoptotic pathways.

Comparación Con Compuestos Similares

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide can be compared with other thiadiazole derivatives, such as:

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(p-tolylthio)propanamide is a compound of significant interest due to its diverse biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through the reaction of 5-(4-methoxyphenyl)-1,3,4-thiadiazole with p-tolylthio derivatives. The synthetic pathway typically involves the formation of an amide bond between the thiadiazole and the propanamide moiety, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in an inert atmosphere to ensure purity and yield.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

In vitro assays such as MTT and CCK-8 have shown that these compounds can inhibit cell proliferation effectively. The mechanism of action appears to involve the disruption of DNA synthesis and cell division processes critical for tumor growth .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of electron-withdrawing groups in the structure enhances its antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging activity. The results suggest that this compound can mitigate oxidative stress by neutralizing free radicals, which is beneficial in preventing cellular damage associated with various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key points include:

- Electron-donating groups (e.g., -OCH₃) at specific positions enhance anticancer and antioxidant activities.

- Electron-withdrawing groups (e.g., -Cl or -Br) increase antimicrobial efficacy.

- The spatial arrangement of substituents significantly affects the compound's interaction with biological targets.

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Electron-donating | Para | Increases anticancer and antioxidant |

| Electron-withdrawing | Para | Enhances antimicrobial |

Case Studies

- Anticancer Study : A recent study evaluated the effects of a series of thiadiazole derivatives on MCF-7 cells. Compounds with methoxy substitutions exhibited higher cytotoxicity compared to others without such modifications .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a therapeutic agent against bacterial infections .

- Antioxidant Assessment : In a study measuring DPPH radical scavenging activity, this compound showed promising results comparable to established antioxidants like ascorbic acid .

Propiedades

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-12-4-10-16(11-5-12)25-13(2)17(23)20-19-22-21-18(26-19)14-6-8-15(24-3)9-7-14/h4-11,13H,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMZFBFCWGEDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(C)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.